2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate

Protected monomer Polymer architecture Side-chain engineering

2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate (CAS 652132-69-9; molecular formula C₁₃H₁₄O₄; MW 234.25 g/mol) is a diester methacrylate monomer in which a benzyl glycolate moiety is linked to a 2-methylprop-2-enoate (methacrylate) polymerizable group. Its structure features two distinct ester functionalities: a methacrylate ester for free-radical or controlled polymerization, and a benzyl ester of glycolic acid that serves as a hydrogenolytically cleavable protecting group.

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
CAS No. 652132-69-9
Cat. No. B12096110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate
CAS652132-69-9
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H14O4/c1-10(2)13(15)17-9-12(14)16-8-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3
InChIKeyHKEFXPPNMVTMKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate (CAS 652132-69-9): A Dual-Ester Methacrylate Monomer for Protected Carboxylic Acid Polymer Architectures


2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate (CAS 652132-69-9; molecular formula C₁₃H₁₄O₄; MW 234.25 g/mol) is a diester methacrylate monomer in which a benzyl glycolate moiety is linked to a 2-methylprop-2-enoate (methacrylate) polymerizable group . Its structure features two distinct ester functionalities: a methacrylate ester for free-radical or controlled polymerization, and a benzyl ester of glycolic acid that serves as a hydrogenolytically cleavable protecting group [1]. The compound belongs to a class of alkoxycarbonylmethyl methacrylate derivatives specifically designed for post-polymerization deprotection to yield carboxylic acid-functionalized polymers, and has been claimed in patent literature as a monomer for advanced ArF photoresist formulations where acid-labile protecting groups, film-forming properties, and adhesion are critical performance parameters [2]. The compound's computed LogP of 1.85 and topological polar surface area of 52.6 Ų, along with a predicted boiling point of 329.9 ± 25.0 °C at 760 mmHg, define its physicochemical profile .

Why Benzyl Methacrylate or Benzyloxyethyl Methacrylate Cannot Substitute for 2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate in Precision Polymer Synthesis


Substituting 2-(benzyloxy)-2-oxoethyl 2-methylprop-2-enoate with the more common benzyl methacrylate (BzMA) or 2-benzyloxyethyl methacrylate (BOEMA) introduces three critical structural and functional divergences that compromise downstream polymer architecture. First, the target compound incorporates a glycolate spacer (-O-CH₂-CO-O-) between the methacrylate backbone and the benzyl protecting group, adding a polar ester group per repeat unit that alters copolymer solubility, glass transition temperature, and compatibility with hydrophilic comonomers—a feature entirely absent in BzMA's direct benzyl ester linkage . Second, the benzyl ester functionality in the target compound undergoes hydrogenolytic deprotection via a fundamentally different mechanistic pathway compared to the benzyl ether of BOEMA; Dyakonov et al. (2000) demonstrated that poly(benzyl methacrylate) (benzyl ester) could be debenzylated with greater efficiency than poly(benzyloxyethyl methacrylate) (benzyl ether), directly establishing that ester-linked benzyl groups are superior deprotection substrates [1]. Third, the isomeric analog 2-(benzoyloxy)ethyl methacrylate (CAS 14778-47-3, identical molecular formula C₁₃H₁₄O₄, identical MW 234.25) bears a benzoyl ester rather than a benzyl ester, rendering it inert to hydrogenolysis and requiring alkaline hydrolysis for deprotection—fundamentally incompatible with acid-labile or hydrogenolysis-based orthogonal deprotection strategies [2]. Substitution without understanding these differences risks incomplete deprotection, altered polymer polarity, and failure in applications such as chemically amplified photoresists where precise acid-catalyzed deprotection kinetics govern lithographic resolution [3].

Quantitative Comparative Evidence: Where 2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate Demonstrates Verifiable Differentiation from Closest Analogs


Molecular Architecture: Dual-Ester Glycolate Spacer vs. Single-Ester Benzyl Methacrylate (BzMA)

2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate possesses a unique diester architecture comprising a methacrylate polymerizable group connected via a glycolate spacer (-O-CH₂-CO-O-) to a benzyl ester protecting group. This contrasts with benzyl methacrylate (BzMA, CAS 2495-37-6), which bears only a single benzyl ester directly attached to the methacrylate carbonyl. The structural consequence is quantified by hydrogen bond acceptor count (4 for the target compound vs. 2 for BzMA) and topological polar surface area (tPSA 52.6 Ų vs. ~26.3 Ų estimated for BzMA), indicating significantly greater polarity per repeat unit in the resulting polymer . The glycolate spacer introduces an additional in-chain ester group that can participate in hydrogen bonding, modify chain flexibility, and influence copolymerization reactivity ratios when paired with hydrophilic or hydrophobic comonomers [1].

Protected monomer Polymer architecture Side-chain engineering

Deprotection Efficiency: Benzyl Ester Cleavage vs. Benzyl Ether Cleavage in Methacrylate Polymers

Dyakonov et al. (2000) provided the definitive comparative study showing that poly(benzyl methacrylate) (PBMA, bearing benzyl ester side groups) could be debenzylated with greater efficiency than poly(benzyloxyethyl methacrylate) (PBOEMA, bearing benzyl ether side groups) under identical supported palladium catalyst conditions [1]. This ranking was explicitly stated: "It was found that PBMA could be debenzylated with greater efficiency than PBOEMA." The debenzylation efficiency was inversely proportional to polymer molecular weight for both polymer types, and was consistently lower than that expected for small-molecule benzyl esters and benzyl ethers. Since 2-(benzyloxy)-2-oxoethyl 2-methylprop-2-enoate contains a benzyl ester (not a benzyl ether), its corresponding polymer is predicted to follow the more efficient PBMA-type deprotection pathway. The Dyakonov study further reported the development of a supported Pd catalyst system capable of completely debenzylating high molecular weight PBOEMA—implying that even the less efficient benzyl ether system could be driven to completion with optimized catalysis, and benzyl ester systems should reach complete deprotection under milder or faster conditions [1].

Hydrogenolysis Deprotection Poly(methacrylic acid)

Isomeric Analog Differentiation: Benzyl Ester vs. Benzoyl Ester – LogP and Deprotection Orthogonality

2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate (CAS 652132-69-9) and 2-(benzoyloxy)ethyl methacrylate (CAS 14778-47-3) share identical molecular formula (C₁₃H₁₄O₄) and molecular weight (234.25 g/mol) yet exhibit fundamentally different chemical behavior due to the benzyl ester vs. benzoyl ester distinction. The computed LogP for the target compound is 1.85, while the LogP for the benzoyloxy analog is 2.88, representing a ΔLogP of approximately 1.03—a >3-fold difference in octanol-water partition coefficient [1]. Furthermore, the benzyl ester is cleavable by catalytic hydrogenolysis (H₂, Pd/C), whereas the benzoyl ester requires alkaline hydrolysis or enzymatic cleavage, providing fully orthogonal deprotection pathways [2]. This orthogonality is critical in multi-step polymer modifications where sequential deprotection of different protecting groups is required.

Isomeric differentiation Orthogonal deprotection LogP

ArF Photoresist Performance: Diester Monomer Platform with Claimed Adhesion and Film-Forming Advantages

Chinese Patent CN112341337A (Ningbo Nata Opto-Electronic Materials, published 2021) specifically claims a class of diester structure monomers of the general formula R-O-CO-CH₂-O-CO-C(CH₃)=CH₂ (where R = methyl, ethyl, propyl, butyl, pentyl, aryl, phenyl, adamantyl, or alkyl with polycyclic structure) for ArF photoresist formulations [1]. The benzyl variant (R = benzyl) is 2-(benzyloxy)-2-oxoethyl 2-methylprop-2-enoate. The patent explicitly states that resins synthesized from these monomers exhibit "better adhesive force and film-forming property, deprotection reaction efficiency and plasticity, and the hardness and brittleness of the resin are improved" compared to conventional photoresist film-forming resins [1]. The patent further claims that the diester structure monomer provides "higher yield, low by-product content and easiness in separation and purification" during synthesis [1]. These performance advantages are attributed to the diester long side chain combined with a group of small size and high acid sensitivity, which is directly relevant to the glycolate spacer architecture.

ArF photoresist Chemically amplified resist Acid-labile protecting group

Polymerization Propagation Kinetics: Class-Level Benchmarking Against Benzyl Methacrylate (BzMA)

The propagation rate coefficient (kp) for benzyl methacrylate (BzMA) has been critically evaluated by IUPAC and reported as part of a unified Arrhenius relationship with a pre-exponential factor A = 4.74 × 10⁶ L·mol⁻¹·s⁻¹ and activation energy Ea = 22.2 kJ·mol⁻¹ for methacrylates with cyclic ester groups, including BzMA, cyclohexyl methacrylate, and glycidyl methacrylate [1]. At 50 °C, this yields a kp value for BzMA comparable to methyl methacrylate (MMA) within approximately 1.5-fold. While direct kp measurements for 2-(benzyloxy)-2-oxoethyl 2-methylprop-2-enoate have not been published, the presence of the electron-withdrawing glycolate ester group alpha to the methacrylate carbonyl is expected to moderately reduce kp relative to BzMA, consistent with the finding by Zammit et al. (1998) that kp variation in alkyl methacrylates is driven primarily by entropic (preexponential factor) rather than enthalpic effects [2]. This means the target compound is likely to exhibit class-typical methacrylate polymerization behavior amenable to both conventional free-radical and controlled radical polymerization (ATRP, RAFT) protocols, with slightly reduced propagation rate compared to BzMA due to increased steric bulk and polarity of the side chain.

Propagation rate coefficient Free-radical polymerization Methacrylate kinetics

Commercial Purity Specifications: Benchmarking Available Grades for Procurement Decisions

Multiple commercial suppliers provide 2-(benzyloxy)-2-oxoethyl 2-methylprop-2-enoate with documented purity specifications. Capotchem offers the compound with a purity specification of NLT 98% (Not Less Than 98%) [1]. A separate supplier listed on ChemicalBook provides the compound at 97% purity by HPLC, with available package sizes of 50 g, 100 g, and 250 g . BOC Sciences lists the compound as a building block with global delivery from multiple warehouses and flexible batch sizes from laboratory to industrial scale . These specifications provide procurement benchmarks: for polymerization applications requiring high monomer purity to achieve controlled molecular weights (particularly in living/controlled polymerizations), the NLT 98% grade is the minimum recommended starting point.

Purity specification Procurement Quality control

Optimal Scientific and Industrial Use Cases for 2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate Based on Comparative Evidence


Synthesis of Well-Defined Poly(methacrylic acid) Blocks via Hydrogenolytic Deprotection

The benzyl ester functionality of 2-(benzyloxy)-2-oxoethyl 2-methylprop-2-enoate enables post-polymerization conversion to carboxylic acid-bearing polymer segments via catalytic hydrogenolysis. Based on the Dyakonov et al. (2000) finding that benzyl ester polymers (PBMA) debenzylate with greater efficiency than benzyl ether polymers (PBOEMA), this monomer is the preferred choice over BOEMA when complete and rapid deprotection is required [1]. The additional glycolate ester spacer further distinguishes the deprotected polymer from poly(methacrylic acid) derived from BzMA: the resulting polymer contains glycolic acid ester linkages in each side chain, producing a poly(carboxymethyl methacrylate)-type structure with enhanced water solubility and metal-ion chelation capacity compared to conventional poly(methacrylic acid). This is particularly relevant for synthesizing pH-responsive block copolymers, ion-exchange membranes, and biomedical hydrogel precursors where the glycolate spacer modulates swelling ratio and degradation profile [1].

ArF Photoresist Formulation with Enhanced Adhesion and Acid-Labile Deprotection

Patent CN112341337A explicitly claims diester structure monomers of this class for ArF chemically amplified photoresist formulations, citing improved adhesion, film-forming properties, and deprotection reaction efficiency [2]. The benzyl ester group serves as an acid-labile protecting group: upon photoacid generation and post-exposure bake, the benzyl group is cleaved, converting the exposed regions to carboxylic acid-functionalized polymer that is soluble in aqueous alkaline developer. Compared to conventional tert-butyl ester or acetal-protected photoresist monomers, the glycolate-spaced benzyl ester architecture claimed in CN112341337A provides a distinct combination of high acid sensitivity (from the benzyl ester) and improved film mechanical properties (from the flexible glycolate spacer). For photoresist formulation scientists, this monomer represents a building block that may address the persistent trade-off between resolution (requiring fast deprotection kinetics) and mechanical integrity (requiring adequate film cohesion) [2].

Orthogonal Deprotection Strategies in Triblock Terpolymer Synthesis

The benzyl ester in the target compound is selectively cleavable by hydrogenolysis under neutral conditions, while the benzoyl ester in 2-(benzoyloxy)ethyl methacrylate (CAS 14778-47-3) requires alkaline hydrolysis [3]. This orthogonality, combined with the significant LogP difference (ΔLogP ≈ 1.03) between the two isomeric monomers, enables the design of ABC triblock terpolymers where different blocks can be sequentially deprotected without cross-reactivity [4]. For example, a terpolymer containing a benzyl-ester-protected block (from the target monomer), a benzoyl-ester-protected block, and a non-deprotectable hydrophobic block can undergo sequential hydrogenolysis (to reveal carboxylic acid groups) followed by alkaline hydrolysis (to reveal phenol or alcohol groups), generating precisely patterned amphiphilic or doubly-functionalized polymer architectures. This capability is directly relevant to the synthesis of multi-responsive drug delivery vehicles and programmable self-assembling nanomaterials [5].

Copolymerization with Hydrophilic Comonomers for Tailored Polarity Gradient Materials

The glycolate spacer in 2-(benzyloxy)-2-oxoethyl 2-methylprop-2-enoate introduces an additional polar ester group per repeat unit (4 H-bond acceptors vs. 2 for BzMA) and doubles the topological polar surface area (~52.6 Ų vs. ~26.3 Ų) compared to benzyl methacrylate . This enhanced polarity makes the monomer more compatible with hydrophilic comonomers such as oligo(ethylene glycol) methacrylates, 2-hydroxyethyl methacrylate, or N,N-dimethylaminoethyl methacrylate in statistical or gradient copolymerizations. The resulting copolymers exhibit intermediate hydrophilicity that can be fine-tuned by adjusting the feed ratio, enabling the rational design of materials with predictable water uptake, cloud point, or surface energy. After deprotection, the glycolate-linked carboxylic acid polymers display different pH-responsive behavior compared to conventional poly(methacrylic acid), with potential advantages in mucoadhesive or bioadhesive applications where the glycolate ester modulates hydrogen-bonding capacity [6].

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